![molecular formula C18H22N2O5S2 B2975245 Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate CAS No. 864940-36-3](/img/structure/B2975245.png)
Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene derivatives, such as the compound , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a benzoyl group, a sulfamoyl group, and a carboxylate group.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier . The specific reactions that “Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate” can undergo would depend on the reaction conditions and the presence of other reactants.科学的研究の応用
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate, have been studied for their potential anticancer properties . These compounds can interact with various biological targets and disrupt cancer cell proliferation. Research in this area aims to synthesize novel thiophene compounds that can act as effective chemotherapeutic agents.
Anti-Inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them candidates for the treatment of chronic inflammatory diseases . By modulating inflammatory pathways, these compounds can potentially reduce the symptoms associated with conditions like arthritis and asthma.
Antimicrobial Activity
Thiophene compounds exhibit a broad spectrum of antimicrobial activity . They have been shown to be effective against various strains of bacteria and fungi, which is crucial in the development of new antibiotics in the face of rising antibiotic resistance.
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are significant for the advancement of organic semiconductors . These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They protect metals from corroding in aggressive environments, which is essential for prolonging the life of metal structures and components.
Anesthetic Applications
Some thiophene derivatives are used in medical applications as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker.
将来の方向性
Thiophene derivatives have attracted significant interest due to their potential biological activities . Future research could focus on exploring the biological activities of “Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate” and developing methods to synthesize this compound more efficiently. Additionally, studies could investigate the compound’s physical and chemical properties and safety profile in more detail.
特性
IUPAC Name |
methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-4-5-11-20(2)27(23,24)14-8-6-13(7-9-14)16(21)19-17-15(10-12-26-17)18(22)25-3/h6-10,12H,4-5,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPETXIAZPRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)
![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)
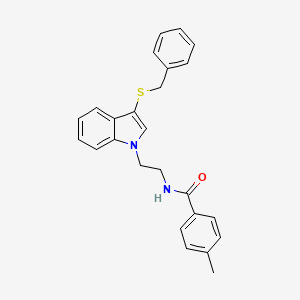
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2975167.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)
![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2975174.png)
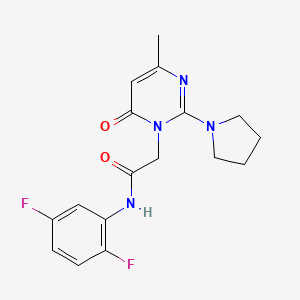
![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)
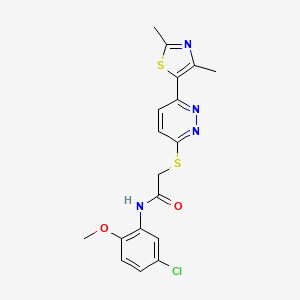
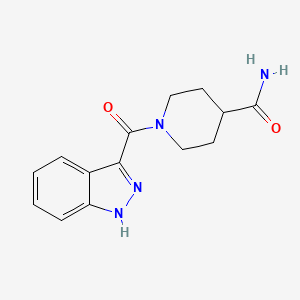
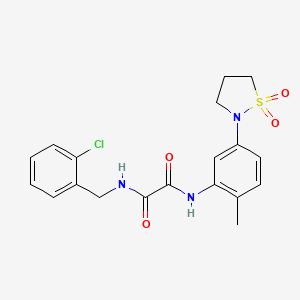
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)